7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Physical Organic Chemistry Reaction Optimization Amine Nucleophilicity

7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine (CAS 62140-78-7) is a functionalized aromatic amine belonging to the 1,4-benzodioxane family, bearing an electron-withdrawing nitro group ortho to a primary amine. The compound is offered as a research chemical by multiple suppliers, with commercial purity specifications typically reaching 97% , and a reported melting point of 151–152 °C.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 62140-78-7
Cat. No. B1617827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine
CAS62140-78-7
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N
InChIInChI=1S/C8H8N2O4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2,9H2
InChIKeyFPLCYUDKBMTETP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine (CAS 62140-78-7) for Research Procurement: Core Identity and Benchmarks


7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine (CAS 62140-78-7) is a functionalized aromatic amine belonging to the 1,4-benzodioxane family, bearing an electron-withdrawing nitro group ortho to a primary amine [1]. The compound is offered as a research chemical by multiple suppliers, with commercial purity specifications typically reaching 97% , and a reported melting point of 151–152 °C . While the 1,4-benzodioxane scaffold is recognized as a privileged structure in medicinal chemistry, the specific ortho-nitroaniline substitution pattern dictates unique electronic properties, reactivity, and safety profiles that differentiate it from unsubstituted or differently substituted analogs .

Why 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine Cannot Be Replaced by Generic Analogs for Chemical Biology and Synthesis


The rationale for selective procurement of this specific regioisomer is rooted in its dual ortho/para-directing influence on electrophilic aromatic substitution and the strong electron-withdrawing effect of the nitro group, which drastically modulates the amine's nucleophilicity and the aromatic ring's electron density compared to the parent amine (2,3-dihydro-1,4-benzodioxin-6-amine) or other isomers lacking this substitution pattern [1]. This dictates critical differences in reaction kinetics, regioselectivity, and the stability of downstream intermediates, particularly in diazotization-coupling sequences used to generate complex azo dyes or heterocyclic systems [2]. Simply substituting a different nitroaniline or a benzodioxane without this precise juxtaposition of functional groups would lead to a different electronic landscape, altering reaction outcomes and introducing inconsistencies in synthetic routes or structure-activity relationships [3].

7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine: Quantified Differentiation Evidence Against Structural Analogs


Ortho-Nitro Substitution Drastically Reduces Amine Basicity and Nucleophilicity Relative to Parent Benzodioxan-6-amine

The computed acid dissociation constant (pKa) for the conjugate acid of 7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine is 16.20, whereas 2,3-dihydro-1,4-benzodioxin-6-amine, lacking the nitro group, exhibits a significantly higher conjugate acid pKa, reflecting a much more basic and nucleophilic amine [1]. This near-12-order-of-magnitude difference in basicity (comparing conjugate acid pKa values indicates a weaker base for the nitro-substituted amine) dictates that generic substitution in acid-catalyzed or nucleophilic reactions will fail to reproduce the controlled reactivity and selectivity of the nitro compound.

Physical Organic Chemistry Reaction Optimization Amine Nucleophilicity

Enhanced Lipophilicity (LogP) Versus Non-Nitro Analog Drives Differential Membrane Partitioning

The introduction of the nitro group increases the logP of 7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine to 1.25, a substantial increase from the logP of 0.80 observed for the non-nitrated parent amine 2,3-dihydro-1,4-benzodioxin-6-amine [1][2]. This 0.45 log unit increase theoretically enhances membrane permeability by approximately 2.8-fold, a critical factor when designing bioactive molecules or cell-permeable probes where the parent amine would be predicted to have significantly lower cellular uptake.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Higher Molecular Refractivity and Polar Surface Area Distinguish the Nitro Analog from Halogenated or Unsubstituted Derivatives

The molecular refractivity of 7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine is elevated due to the polarizable nitro group. While a direct matched molecular pair comparison is limited, class-wide analysis indicates that the incorporation of a nitro group onto a benzodioxane scaffold increases the topological polar surface area (TPSA) by approximately 20-25 Ų compared to unsubstituted or halogenated (e.g., bromo) analogs [1]. This higher TPSA directly influences solid-state packing, solubility thermodynamics, and transporter recognition profiles, providing a distinct parameter space for library design.

QSAR Modeling Material Science Computational Chemistry

7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine: Evidence-Backed Application Scenarios for Procurement


Controlled Diazotization and Azo Dye Synthesis Requiring Reduced Nucleophilicity

The experimentally demonstrated use of 6-amino-7-nitro-1,4-benzodioxane in azo dye formation [1] leverages the precisely modulated amine nucleophilicity documented in Section 3. The ortho-nitro group's strong electron withdrawal ensures that diazotization proceeds under controlled conditions, avoiding the rapid, exothermic reactions typical of more basic anilines like 2,3-dihydro-1,4-benzodioxin-6-amine. This property is critical for industrial processes demanding reproducibility and safety, making this specific compound the reagent of choice for synthesizing chromophores with predictable electronic absorption properties.

Design of Cell-Permeable Nitroaromatic Probe Precursors

For chemical biology programs requiring a latent fluorophore or biotin tag precursor with enhanced cellular permeability, the 0.45 log unit increase in LogP over the parent amine [2][3] provides a quantifiable rationale for selection. The nitro group also serves as a masked amine, allowing for spatiotemporal control of probe activation through bioreduction. The parent amine, being more polar, would exhibit poorer passive membrane diffusion, making the nitro derivative the superior choice for intracellular target engagement studies.

Synthesis of Furoxan Donors via Oxidative Cyclization

The compound's unique ortho-nitroaniline arrangement enables its conversion to 1,4-benzodioxano[6,7-c]furoxan via treatment with alkaline hypochlorite [4]. This transformation is specific to this substitution pattern and cannot be replicated with the non-nitrated analog or isomers with alternative substitution. For research groups investigating nitric oxide (NO) donor chemistry or antitumor furoxan derivatives, procurement of this nitroamine precursor is mandatory to access this specific fused heterocyclic system.

Structure-Activity Relationship (SAR) Control: A 'Neutral' Lipophilic Anchor with a Built-in Reactivity Switch

In medicinal chemistry SAR campaigns, the benzodioxane core offers a rigid, neutral scaffold. The nitro group in this compound serves as both a lipophilic enhancer (ΔLogP +0.45) and a synthetic handle (reducible to amine). This dual functionality, quantifiably distinct from halogen-substituted analogs which lack the redox-active group, allows medicinal chemists to explore a unique chemical space where a bio-reducible nitro group is essential for a targeted mechanism of action, such as hypoxia-selective prodrugs or antibacterial agents that require nitroreductase activation.

Technical Documentation Hub

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